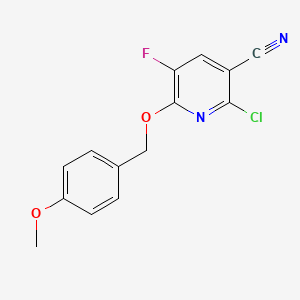![molecular formula C9H6BrF3N2O2S B12069424 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole CAS No. 1417341-59-3](/img/structure/B12069424.png)
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6BrF3N2O2S. This compound is known for its unique structural features, which include a bromine atom, a methyl group, and a trifluoromethylsulphonyl group attached to a benzimidazole core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multiple steps. One common method includes the bromination of 2-methylbenzimidazole followed by the introduction of the trifluoromethylsulphonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulphonylation reactions. The process is optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulphonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)benzonitrile
Uniqueness
What sets 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole apart from similar compounds is the presence of the trifluoromethylsulphonyl group. This group significantly influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1417341-59-3 |
|---|---|
Molecular Formula |
C9H6BrF3N2O2S |
Molecular Weight |
343.12 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O2S/c1-4-14-7-3-5(2-6(10)8(7)15-4)18(16,17)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
NHFOITKIPSUAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)




![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)

![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)


